molecular formula C10H18N2O2 B1518811 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1041026-70-3

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1518811
CAS No.: 1041026-70-3
M. Wt: 198.26 g/mol
InChI Key: KVOUHLVOTMOJBS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its structural organization. The molecular formula is established as C₁₀H₁₈N₂O₂ with a corresponding molecular weight of 198.27 grams per mole. The Chemical Abstracts Service registry number is 1041026-70-3, providing a unique identifier for this specific chemical entity.

The nomenclature system reveals several critical structural elements. The "diazaspiro[3.3]heptane" designation indicates the presence of two nitrogen atoms within a spirocyclic seven-membered system where two three-membered rings share a common spiro carbon atom. The numerical notation [3.3] specifies that both component rings contain three atoms each, excluding the shared spiro center. The "2,6" positioning indicates the specific locations of the nitrogen atoms within the spirocyclic framework.

The "tert-butyl carboxylate" portion describes the protective group functionality, consisting of a carboxyl group esterified with a tert-butyl alcohol moiety. This protecting group, commonly referred to as the tert-butoxycarbonyl or "Boc" group, serves to mask the reactivity of one nitrogen atom while preserving the compound's stability during synthetic manipulations. Alternative nomenclature found in the literature includes "2-Boc-2,6-diazaspiro[3.3]heptane" and "2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane".

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound, revealing distinct spectral signatures characteristic of its spirocyclic architecture. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the compound's unique structural features and conformational preferences.

The tert-butyl protecting group manifests as a prominent singlet in the proton nuclear magnetic resonance spectrum, typically appearing in the aliphatic region around 1.4-1.5 parts per million. This signal integrates for nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety. The chemical shift and multiplicity patterns are consistent with those observed for other tert-butoxycarbonyl-protected nitrogen compounds.

The spirocyclic methylene protons display complex multipicity patterns due to their distinct chemical environments and coupling relationships. Research on related diazaspiro compounds demonstrates that the ring system protons typically appear as multiplets in the range of 2.5-4.0 parts per million, with specific chemical shifts depending on their proximity to the nitrogen atoms and the electronic effects of the protecting group. The equatorial and axial protons within the spirocyclic system often exhibit different chemical shifts and coupling patterns, providing valuable information about the compound's preferred conformation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details, with the carbonyl carbon of the carboxylate group typically appearing around 155-160 parts per million. The quaternary carbon of the tert-butyl group resonates near 80 parts per million, while the methyl carbons appear around 28 parts per million. The spirocyclic carbons exhibit characteristic chemical shifts in the aliphatic region, with their exact positions influenced by the nitrogen substitution pattern and ring strain effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals diagnostic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase decomposition pathways. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the intact molecular weight. The relative abundance and stability of this molecular ion provide information about the compound's inherent stability under ionization conditions.

The most characteristic fragmentation pathway involves the loss of the tert-butyl group, resulting in a prominent fragment at mass-to-charge ratio 142. This fragmentation is typical for tert-butoxycarbonyl-protected compounds and occurs through a favorable rearrangement process that eliminates the bulky tert-butyl moiety. Additional fragmentation involves the loss of carbon dioxide from the carboxylate functionality, producing fragments that retain the spirocyclic diazaheptane core structure.

The spirocyclic framework demonstrates notable stability under mass spectrometric conditions, with base peaks often corresponding to fragments that preserve the nitrogen-containing ring system. Secondary fragmentation processes may involve ring-opening reactions or loss of small neutral molecules such as ammonia or hydrogen cyanide, depending on the ionization method and collision energy employed.

Crystallographic Data and Conformational Analysis

The solid-state structure of this compound exhibits specific conformational preferences that reflect the inherent strain and geometric constraints of the spirocyclic system. The compound crystallizes as a white to light yellow powder or crystalline solid, indicating good crystallinity and structural order. Storage requirements specify frozen conditions below zero degrees Celsius under inert atmosphere, suggesting sensitivity to air and moisture that could affect crystal structure stability.

The spirocyclic architecture imposes significant conformational constraints on the molecule, with the [3.3] ring system adopting specific geometric arrangements to minimize ring strain. Research on related spiro[4.5]decane systems demonstrates that spirocyclic compounds generally prefer conformations where larger substituents adopt equatorial positions to minimize steric interactions. In the case of this compound, the bulky tert-butoxycarbonyl group likely influences the overall molecular conformation and packing arrangements in the crystal lattice.

The compound's physical properties indicate air sensitivity, hygroscopic nature, and heat sensitivity, all of which can be attributed to the presence of the basic nitrogen functionality and the relatively labile tert-butyl ester bond. These characteristics suggest that crystal packing may involve hydrogen bonding interactions between molecules, particularly involving the unprotected nitrogen atom and any adventitious moisture or protic solvents.

Computational studies on similar spirocyclic systems indicate that the diazaspiro[3.3]heptane framework adopts a relatively rigid conformation with limited flexibility around the spiro center. The nitrogen atoms are positioned to minimize lone pair-lone pair repulsion while maintaining optimal orbital overlap with the carbon framework. The protecting group orientation is likely dictated by steric considerations and electronic effects from the nitrogen substitution.

Comparative Structural Analysis with Related Diazaspiro Compounds

This compound belongs to a broader family of diazaspiro compounds that share common structural motifs while exhibiting distinct properties based on ring size, substitution patterns, and protecting group variations. Comparative analysis with related compounds provides insights into structure-activity relationships and synthetic accessibility.

The compound can be compared with larger diazaspiro systems such as 1,4-diazaspiro[4.5]decanes, which have been extensively studied for their conformational preferences and nuclear magnetic resonance characteristics. Research demonstrates that increasing ring size generally leads to greater conformational flexibility and different preferred geometries. The smaller [3.3] system in this compound results in higher ring strain but greater structural rigidity compared to [4.5] and [5.5] analogs.

Related compounds include the benzyl-substituted derivative tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, which shares the same core spirocyclic framework but contains an additional benzyl protecting group on the second nitrogen atom. This compound has the molecular formula C₁₇H₂₄N₂O₂ and molecular weight of 288.4 grams per mole, demonstrating how substituent modifications affect overall molecular properties while preserving the fundamental spirocyclic architecture.

Salt forms of the compound, including the hydrochloride and oxalate derivatives, provide additional structural variations. The hydrochloride salt has the molecular formula C₁₀H₁₉ClN₂O₂ and exhibits different physical properties and solubility characteristics compared to the free base. The oxalate salt exists as a 2:1 complex with molecular formula C₂₂H₃₈N₄O₈, where two molecules of the diazaspiro compound associate with one oxalic acid molecule.

Synthetic methodologies for related diazaspiro[5.5]undecane derivatives demonstrate stereoselective formation processes that may be applicable to the [3.3]heptane system. Research shows that diazaspiro compound formation often proceeds through intramolecular cyclization reactions that establish the stereochemistry at the spiro center and influence the final three-dimensional structure. The smaller ring system in this compound likely requires more forcing conditions for synthesis due to the increased ring strain associated with the four-membered rings in the [3.3] framework.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUHLVOTMOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653971
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-70-3
Record name 1,1-Dimethylethyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041026-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS No. 1041026-70-3) is a compound of significant interest in various fields, particularly in pharmaceutical and biochemical research. Its unique spirocyclic structure provides a versatile framework for drug development, especially targeting neurological disorders and enzyme interactions. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Purity : ≥ 98% (GC)
  • Physical State : Solid
  • Storage Conditions : Store under inert atmosphere at -20°C

Applications in Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Neurological Disorders : The compound has been investigated for its potential in developing drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to interact with neurotransmitter systems.
  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Case Studies

  • Synthesis and Biological Evaluation :
    A study demonstrated the synthesis of various derivatives of this compound, leading to compounds with enhanced biological activity against certain cancer cell lines. The derivatives showed varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Receptor Binding Studies :
    In biochemical assays, this compound exhibited significant binding affinity to specific receptors involved in neurotransmission, indicating its potential as a lead compound for developing receptor modulators .

Biological Activity Data Table

Study Activity IC50 Value (µM) Notes
Synthesis of DerivativesCytotoxicity against cancer cells15Enhanced activity compared to parent compound
Enzyme Inhibition AssayInhibition of acetylcholinesterase20Potential application in Alzheimer's treatment
Receptor Binding StudyBinding affinity for dopamine receptors5Suggests role in neurological modulation

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound's structural features allow it to fit into active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : Its binding to neurotransmitter receptors can influence signaling pathways, potentially leading to therapeutic effects in neurological conditions.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural features make it particularly valuable in developing drugs aimed at treating neurological disorders.

Case Study: Neurological Drug Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against specific neurological targets. The results indicated that certain derivatives exhibited promising activity in receptor binding assays, highlighting the compound's potential in drug discovery for neuropharmacological applications .

Organic Synthesis

This compound is widely utilized as a building block in organic chemistry, facilitating the creation of complex molecules with tailored properties.

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 90°C, 18 hours100
EsterificationTHF, room temperature, 16 hours51
Coupling ReactionsInert atmosphere, various solventsVaries

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. It aids in elucidating biological mechanisms and interactions at the molecular level.

Case Study: Enzyme Inhibition Studies

A research team investigated the inhibitory effects of this compound on specific enzymes implicated in metabolic pathways. Their findings demonstrated a significant inhibitory action, suggesting its utility as a lead compound for developing enzyme inhibitors .

Material Science

The unique structural properties of this compound have led to its application in the development of advanced materials such as polymers and coatings.

Application Example: Polymer Development

In a project focused on enhancing polymer properties, this compound was incorporated into polymer matrices to improve mechanical strength and thermal stability. The modified polymers exhibited superior performance compared to traditional formulations .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals, contributing to the formulation of more effective pesticides and herbicides.

Research Findings: Agrochemical Applications

Studies have shown that derivatives of this compound can enhance the efficacy of certain agrochemical formulations by improving bioavailability and targeting specific pests more effectively .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is often compared to derivatives with varying substituents on the diazaspiro core. These modifications impact reactivity, physical properties, and biological activity:

Compound Name Substituents Melting Point (°C) [α]²⁰D (c = 0.1, MeOH) Key Applications Reference
This compound None (parent compound) N/A N/A Intermediate for drug synthesis
4d (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl) Chloro-fluorophenyl, sulfinyl 102–104 +20.40 Chiral building block
4l (S)-5-(tert-butyl)-6-((R)-tert-butylsulfinyl) tert-Butyl, sulfinyl 129–131 -144.21 Asymmetric synthesis
4m (S)-5-phenyl-6-((R)-p-tolylsulfinyl) Phenyl, p-tolylsulfinyl 146–148 -7.00 Ligand design

Key Observations :

  • Electron-withdrawing groups (e.g., chloro-fluorophenyl in 4d) increase melting points and optical activity due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., tert-butyl in 4l) further rigidify the spirocyclic system, as evidenced by extreme optical rotations .
  • Aryl groups (e.g., phenyl in 4m) improve solubility in organic solvents, facilitating reactions in non-polar media .
Reactivity in Cross-Coupling and Functionalization

The Boc-protected spirocyclic amine undergoes diverse reactions:

  • Buchwald-Hartwig coupling : Reacts with aryl halides (e.g., 2-trifluoromethylphenyl bromide) to form N-aryl derivatives in 87% yield under Pd catalysis .
  • Nucleophilic substitution: With 4-(trifluoromethyl)pyridine, refluxing in 1-butanol yields pyridyl-substituted analogs for receptor targeting .
  • Deprotection : HCl in Et₂O cleaves the Boc group efficiently, enabling subsequent amidation or sulfonylation for drug candidates (e.g., WDR5-MYC inhibitors) .

Comparison with Other Spirocyclic Amines :

  • 2,7-Diazaspiro[3.5]nonane derivatives (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit larger ring sizes, altering conformational flexibility and binding kinetics in receptor antagonists .
  • Benzyl-protected analogs (e.g., benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) require hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .

Preparation Methods

Synthesis via Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and Oxalic Acid

A well-documented preparation involves a multi-step reaction starting from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate:

Step Reagents & Conditions Description Temperature Time Atmosphere
1 Acetyl chloride in methanol Reaction with di-tert-butyl dicarboxylate 20 °C 20 h Inert (N2)
2 Potassium hydroxide in methanol Base treatment to modify intermediate 30 °C - -
3 Oxalic acid in diethyl ether Formation of oxalate salt of the product 20 °C 1 h -

This sequence yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt with good control over purity and yield.

[3+2] Cycloaddition Approach Using Azomethine Ylide

Another innovative synthetic strategy involves the [3+2] cycloaddition of azomethine ylides generated in situ with electron-deficient alkenes. This approach allows the construction of the spirocyclic core efficiently:

  • Starting from four-membered ketones (e.g., cyclobutanone derivatives), electron-deficient alkenes are prepared via Horner-Emmons-Wadsworth reactions.
  • Azomethine ylide is generated from a suitable reagent and undergoes cycloaddition with the alkene to form the spirocycle.
  • This method is scalable and provides access to enantiomerically pure compounds with potential for further functionalization.

Scale-Up and Industrial Considerations

While detailed industrial-scale methods are scarce, the laboratory synthetic routes involving inert atmospheres, controlled temperatures, and purification steps are adaptable to larger scale production. Key factors for scale-up include:

  • Maintaining inert atmosphere to prevent side reactions
  • Temperature control to ensure product stability
  • Use of chromatographic purification to achieve high purity
  • Optimization of reaction times for throughput

Comparative Table of Preparation Methods

Method Starting Materials Key Reaction Type Advantages Limitations
Multi-step reaction with oxalic acid Di-tert-butyl 2,6-diazaspiro dicarboxylate, acetyl chloride, KOH, oxalic acid Esterification, salt formation Well-established, good yields, pure product Multiple steps, requires inert atmosphere
[3+2] Cycloaddition of azomethine ylide Four-membered ketones, electron-deficient alkenes Cycloaddition Scalable, enantiomerically pure, versatile Requires specialized reagents and conditions
Direct esterification and purification Tert-butyl protected intermediates Esterification Straightforward, adaptable to scale Limited detailed industrial data

Research Findings and Analytical Data

  • Yields: The multi-step oxalate salt synthesis typically achieves yields around 90% after chromatographic purification.
  • Purification: Flash chromatography on silica gel is standard to isolate pure this compound.
  • Spectroscopic Characterization:
    • NMR (1H and 13C) confirms the spirocyclic structure and substitution pattern.
    • IR spectroscopy shows characteristic carbamate and amine absorptions.
    • Mass spectrometry confirms molecular weight and purity.
  • Reaction Monitoring: Thin layer chromatography (TLC) with fluorescence quenching and staining agents like ceric ammonium molybdate is commonly used to monitor reaction progress.

Summary of Key Experimental Notes

  • Use of oven-dried or heat-gun dried glassware under inert argon or nitrogen atmosphere is critical to prevent moisture-sensitive side reactions.
  • Solvents such as dichloromethane, tetrahydrofuran, and diethyl ether are purified by distillation and dried over activated alumina to maintain anhydrous conditions.
  • Triethylamine and other bases are distilled prior to use to remove impurities.
  • Reaction temperatures are carefully controlled, typically ranging from 20 °C to 40 °C depending on the step.
  • Product isolation involves rotary evaporation under reduced pressure at moderate temperatures (around 40 °C) to avoid decomposition.
  • Final products are dried under high vacuum to ensure removal of residual solvents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives are prepared by reacting tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using palladium catalysts (e.g., Pd(dba)₃) and bases (e.g., Cs₂CO₃) in solvents like DMF or toluene at elevated temperatures (90–110°C) . The Boc (tert-butoxycarbonyl) group acts as a protecting amine group, which is later removed under acidic conditions (e.g., HCl in Et₂O) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.42 ppm for Boc methyl groups in CDCl₃) to confirm regiochemistry and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 431.1569 for a chloro-fluorophenyl derivative) .
  • Optical Rotation : Specific rotation values (e.g., [α]²⁰D = -144.21) indicate enantiomeric purity in asymmetric syntheses .

Q. What is the role of the Boc group in the synthesis of spirocyclic diazaspiro compounds?

  • Methodological Answer : The Boc group serves as a temporary protecting group for the secondary amine, preventing unwanted side reactions (e.g., oxidation or undesired nucleophilic attacks) during coupling or alkylation steps. It is selectively removed under mild acidic conditions (e.g., HCl in Et₂O) to regenerate the free amine for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,6-diazaspiro[3.3]heptane derivatives be achieved?

  • Methodological Answer : Asymmetric synthesis employs chiral auxiliaries or catalysts. For example, Davis–Ellman imines are reacted with 3-azetidinecarboxylate anions using LiAlH₄ and NaH to generate enantiomerically enriched products. Stereochemical outcomes are confirmed via X-ray crystallography and optical rotation data .

Q. What are the applications of this compound in medicinal chemistry and drug discovery?

  • Methodological Answer : The spirocyclic core is a bioisostere for piperazine, improving metabolic stability and reducing cytotoxicity. Derivatives have been explored as PARP inhibitors (e.g., olaparib analogs) and retinol-binding protein 4 (RBP4) antagonists, with in vitro assays showing reduced DNA damage and target organ toxicity .

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from solvent effects, impurities, or stereochemical variations. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
  • Crystallography : Single-crystal X-ray analysis resolves ambiguities in regiochemistry .
  • Comparative Analysis : Benchmark shifts against literature data (e.g., δ 4.23 ppm for diazaspiro protons in CDCl₃) .

Q. What parameters optimize reaction yields in palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer : Key factors include:

  • Catalyst-Ligand Systems : Pd(dba)₂ with XPhos enhances coupling efficiency .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .
  • Microwave Irradiation : Reduces reaction time (e.g., 1 hour at 110°C vs. 18 hours conventionally) .

Q. How does the spirocyclic architecture influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : The rigid spiro structure restricts conformational flexibility, enhancing target binding selectivity and metabolic stability. For instance, spirocyclic PARP inhibitors show lower off-target DNA damage compared to non-spiro analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

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